molecular formula C9H12N6O2 B1426628 N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine CAS No. 1353000-14-2

N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine

Cat. No.: B1426628
CAS No.: 1353000-14-2
M. Wt: 236.23 g/mol
InChI Key: GKDSXTKPSZRADP-UHFFFAOYSA-N
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Description

N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine is a useful research compound. Its molecular formula is C9H12N6O2 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine (CAS No. 1353000-14-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and related research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Research indicates that derivatives of this compound can act as inhibitors of mTOR and PI3K pathways, which are critical in cell growth and proliferation. This inhibition can lead to reduced tumor growth in various cancer models .
  • Selective Protein Interactions : The compound has shown the ability to selectively inhibit USP28, a deubiquitinating enzyme involved in regulating protein stability and signaling pathways related to cancer progression.

Anticancer Properties

Several studies have reported on the anticancer properties of compounds related to this compound:

  • Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against various human tumor cell lines. For instance, compounds with similar structural motifs exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Compound NameStructure FeaturesBiological Activity
5-(propylthio)-3-benzyl-N-(furan-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amineContains furan substituentAnticancer activity
3-benzyl-N-cyclopropyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amineBenzyl group enhances activityInhibitor of USP28

Other Biological Activities

In addition to anticancer effects, this compound may exhibit other pharmacological activities:

  • Antimicrobial Effects : Some derivatives have shown potential against bacterial pathogens such as Helicobacter pylori, indicating a broader spectrum of biological activity beyond oncology .

Case Studies and Research Findings

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor burden compared to controls. These studies highlighted the compound's potential as a therapeutic agent in cancer treatment.
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through caspase activation and modulation of apoptotic pathways.

Properties

IUPAC Name

2-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c1-3-15-9-7(12-13-15)8(10-5-11-9)14(2)4-6(16)17/h5H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDSXTKPSZRADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N(C)CC(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine
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N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine
Reactant of Route 3
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N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine
Reactant of Route 4
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine
Reactant of Route 5
Reactant of Route 5
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine
Reactant of Route 6
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.